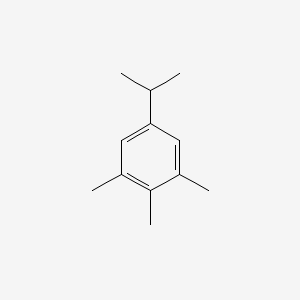
Benzene, 1,2,3-trimethyl-5-(1-methylethyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,2,3-trimethyl-5-(1-methylethyl) is an organic compound with the molecular formula C12H18 . It is a derivative of benzene, where three methyl groups and one isopropyl group are attached to the benzene ring. This compound is part of the trimethylbenzene family, which consists of aromatic hydrocarbons with three methyl groups attached to the benzene ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,3-trimethyl-5-(1-methylethyl) can be achieved through various organic reactions. One common method involves the alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic reforming of petroleum fractions. This process includes the dehydrogenation of alkanes to form aromatic compounds, followed by the selective alkylation of benzene with propylene to introduce the isopropyl group .
化学反応の分析
Types of Reactions
Benzene, 1,2,3-trimethyl-5-(1-methylethyl) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aromatic ring to a cyclohexane derivative.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products Formed
Oxidation: Trimellitic acid derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Nitro, sulfonic, and halogenated derivatives.
科学的研究の応用
Benzene, 1,2,3-trimethyl-5-(1-methylethyl) has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and potential as a biomarker.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of Benzene, 1,2,3-trimethyl-5-(1-methylethyl) involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound’s electron-rich aromatic ring facilitates the attack by electrophiles, leading to the formation of substituted products . The presence of methyl and isopropyl groups can influence the reactivity and orientation of these reactions .
類似化合物との比較
Similar Compounds
1,2,4-Trimethylbenzene: Another isomer with three methyl groups attached to the benzene ring.
1,3,5-Trimethylbenzene:
Uniqueness
Benzene, 1,2,3-trimethyl-5-(1-methylethyl) is unique due to the presence of both methyl and isopropyl groups, which can significantly influence its chemical reactivity and physical properties compared to other trimethylbenzene isomers .
特性
CAS番号 |
25401-02-9 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC名 |
1,2,3-trimethyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18/c1-8(2)12-6-9(3)11(5)10(4)7-12/h6-8H,1-5H3 |
InChIキー |
YVWPOHRTFUXRNK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















